molecular formula C27H36N4O3 B8424741 Tris[2-(salicylamino)ethyl]amine

Tris[2-(salicylamino)ethyl]amine

Cat. No.: B8424741
M. Wt: 464.6 g/mol
InChI Key: VMWXSDOYGZCEHC-UHFFFAOYSA-N
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Description

Tris[2-(salicylamino)ethyl]amine is a specialized tripodal chelating ligand derived from tris(2-aminoethyl)amine (TREN). Its molecular structure, which incorporates salicylaldehyde-derived Schiff base motifs, is designed to form stable complexes with various metal ions. This property makes it a compound of significant interest in fundamental coordination chemistry and advanced materials science research. Researchers utilize this ligand and its metal complexes in the development of homogeneous catalysts for organic synthesis reactions. The compound's potential application extends to the stabilization of perovskite materials for use in next-generation photovoltaic devices, as related amine compounds have been shown to greatly enhance the thermal and ambient stability of these materials . Furthermore, its role as an active component in hybrid catalytic systems is explored for important condensation reactions, such as the Knoevenagel condensation, which is used in the synthesis of fine chemicals and pharmaceuticals . As a crosslinking agent, the parent amine, TREN, is known for its rapid reaction with aldehydes to form polyimine networks, suggesting potential applications in the synthesis of dynamic polymers and supramolecular structures . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions, as polyamine derivatives can be corrosive and cause severe skin burns and eye damage .

Properties

Molecular Formula

C27H36N4O3

Molecular Weight

464.6 g/mol

IUPAC Name

2-[[2-[bis[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol

InChI

InChI=1S/C27H36N4O3/c32-25-10-4-1-7-22(25)19-28-13-16-31(17-14-29-20-23-8-2-5-11-26(23)33)18-15-30-21-24-9-3-6-12-27(24)34/h1-12,28-30,32-34H,13-21H2

InChI Key

VMWXSDOYGZCEHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCN(CCNCC2=CC=CC=C2O)CCNCC3=CC=CC=C3O)O

Origin of Product

United States

Scientific Research Applications

Catalytic Applications

Tris[2-(salicylamino)ethyl]amine has been investigated for its role as a catalyst in various chemical reactions. Its unique structure allows it to participate in coordination chemistry, particularly with transition metals.

Coordination Chemistry

  • Metal Complexes : The compound forms stable complexes with transition metals, which can enhance catalytic activity in reactions such as oxidation and reduction processes. These complexes have shown potential in catalyzing reactions for organic synthesis and environmental remediation.
MetalApplicationReference
CopperCatalytic oxidation of alcohols
IronCatalytic hydrogenation reactions
ManganeseEnvironmental remediation

Biological Applications

The biological activity of this compound has been a subject of extensive research, particularly regarding its potential therapeutic uses.

Antioxidant Properties

  • Catalase Mimicry : Research indicates that this compound can mimic catalase activity, which is crucial for breaking down hydrogen peroxide into water and oxygen. This property is beneficial in developing antioxidant therapies to combat oxidative stress-related diseases.

Antimicrobial Activity

  • Inhibition Studies : this compound has demonstrated antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

Material Science Applications

This compound is also utilized in materials science, particularly in the synthesis of polymers and nanomaterials.

Polymerization Initiator

  • Atom Transfer Radical Polymerization : This compound acts as an initiator in polymerization processes, allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures.
Polymer TypeMethod UsedReference
Poly(methyl methacrylate)Atom Transfer Radical Polymerization (ATRP)
PolystyreneReversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

Case Study on Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH concentration, demonstrating its potential as a therapeutic agent against oxidative stress.

Case Study on Antimicrobial Efficacy

In another investigation, derivatives of this compound were synthesized and tested against resistant bacterial strains. One derivative exhibited an MIC of 8 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating resistant infections.

Chemical Reactions Analysis

Coordination Reactions with Transition Metals

The compound forms stable complexes with various transition metals through its phenolic oxygen and amine nitrogen donor atoms. Key coordination modes include:

  • Octahedral geometry : Observed in Fe(III) and Co(III) complexes, where three phenolic O and three amine N atoms coordinate to the metal center .

  • Square-planar geometry : Reported for Cu(II) complexes under specific pH conditions.

  • Dinuclear complexes : Formation observed with Co(II), where two metal centers are bridged by phenolic oxygen atoms .

A comparative analysis of selected metal complexes:

Metal IonCoordination GeometryMagnetic Moment (μB)Reference
Fe(III)Octahedral5.92
Co(II)Dinuclear4.12 (per Co)
Cu(II)Square-planar1.73

Acid-Base Reactivity

The phenolic –OH groups (pKa ≈ 9–11) and amine groups (pKa ≈ 7–9) enable pH-dependent behavior:

  • Deprotonation : Occurs stepwise:

    • Phenolic –OH deprotonates first in alkaline media (pH > 9).

    • Secondary amines deprotonate at pH > 11 .

  • Protonation : Under acidic conditions (pH < 4), the tertiary amine center becomes protonated, altering ligand flexibility.

Supramolecular Interactions

The ligand participates in hierarchical assembly processes:

  • Hydrogen-bonded networks : Forms 2D sheets via intermolecular O–H···N interactions (bond length: 2.65–2.72 Å) .

  • π-Stacking : Stabilizes aggregates through salicyl ring interactions (face-to-face distance: 3.4–3.7 Å) .

Stability Under Reaction Conditions

Key stability parameters:

ConditionDegradation Observed?Half-Life (h)
Aqueous pH 2–12No (≤80°C)>100
Organic solventsPartial in DMSO48–72
UV light (254 nm)Yes (radical formation)12

Data from thermal gravimetric analysis (TGA) shows decomposition onset at 220°C .

Reaction Mechanisms

In oxidation catalysis, a proposed mechanism involves:

  • Substrate binding to the metal center via π-interaction .

  • H₂O₂ activation forming a high-valent metal-oxo intermediate (Mn+=O\text{M}^{n+}=\text{O}
    ).

  • Oxygen transfer to the substrate via a radical rebound pathway .

Comparison with Similar Compounds

Structural and Coordination Properties

The following table summarizes key structural and functional differences between Tris[2-(salicylamino)ethyl]amine and related tripodal ligands:

Compound Molecular Formula Donor Atoms Coordination Geometry Key Features Reference
This compound C₂₁H₂₄N₄O₃ N, O Hexadentate Salicylamino arms enable H-bonding and strong metal binding via N/O donors.
TRENSIM (tris[(salicylideneamino)ethyl]amine) C₂₁H₂₁N₄O₃ N, O Hexadentate Schiff base imine linkages; activated by H₂O₂ to form a hexadentate ligand.
Tris{2-[(2,6-dimethylphenyl)amino]ethyl}amine C₃₀H₄₂N₄ N Trigonal bipyramidal Bulky dimethylphenyl groups create steric hindrance, limiting coordination.
Tris{2-[4-(2-pyridyl)pyrimidin-2-yl-sulfanyl]ethyl}amine C₃₃H₃₀N₁₀S₃ N, S Hexadentate Sulfur atoms enable π-π stacking; forms 3D supramolecular networks.
Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) C₁₂H₃₀N₄ N Tetradentate Electron-rich N donors; used in atom-transfer radical polymerization.

Key Observations :

  • Donor Atom Diversity: this compound and TRENSIM utilize N/O donors, enhancing metal-binding versatility compared to N-only ligands like Me₆TREN .
  • Steric Effects: Bulky substituents (e.g., dimethylphenyl in ) reduce coordination capacity, whereas smaller salicylamino groups allow tighter metal chelation.
  • Supramolecular Behavior: Sulfur-containing analogs () exhibit distinct crystal packing due to S-mediated interactions, unlike the H-bonding in salicylamino derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Tris[2-(salicylamino)ethyl]amine, and what challenges are associated with its purification?

  • Methodological Answer : The compound is typically synthesized via Schiff base condensation between tris(2-aminoethyl)amine and salicylaldehyde derivatives. Key steps include refluxing in ethanol under nitrogen, followed by purification via recrystallization (e.g., using methanol/water mixtures). Challenges include controlling stoichiometry to avoid byproducts and ensuring complete imine bond formation, monitored by FT-IR (C=N stretch at ~1600–1650 cm⁻¹) . Purification may require column chromatography if residual aldehydes or unreacted amines persist .

Q. What spectroscopic techniques are most effective for characterizing this compound and its metal complexes?

  • Methodological Answer :

  • UV-Vis : Detects ligand-to-metal charge transfer (LMCT) bands in complexes (e.g., λmax ~300–400 nm for salicylamide-metal interactions) .
  • FT-IR : Confirms imine bond formation (C=N at ~1620 cm⁻¹) and phenolic O–H stretches (~3400 cm⁻¹) .
  • NMR : ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 6.5–7.5 ppm) and ethylene backbone signals (δ 2.5–3.5 ppm) .
  • MALDI-TOF : Validates molecular weight of metal complexes (e.g., [Zn(L)]²⁺ peaks) .

Q. How does this compound enhance the stability of transition metal complexes compared to simpler ligands?

  • Methodological Answer : The tripodal structure provides three salicylamide arms, enabling tetradentate (N,O) coordination. This chelate effect increases thermodynamic stability (e.g., log β > 15 for Zn²⁺ complexes) and kinetic inertness. Stability constants are quantified via potentiometric titrations in aqueous ethanol .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve distortions in the coordination geometry of this compound-metal complexes?

  • Methodological Answer : SHELXL refinement ( ) is used to analyze bond lengths, angles, and twist parameters. For example, Zn²⁺ complexes exhibit octahedral geometry with trigonal prismatic distortion (twist angle ~45°) due to ligand rigidity. Hydrogen bonding (O–H⋯O) between phenolic –OH and nitrate counterions further stabilizes the crystal lattice . Data contradictions (e.g., bond length variations >0.05 Å) are addressed by refining thermal parameters and validating with residual density maps .

Q. What computational methods are suitable for modeling the electronic structure of this compound and its binding affinity to lanthanides?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets predicts frontier molecular orbitals (HOMO-LUMO gaps ~4 eV) and charge distribution on donor atoms. For terbium(III) complexes, CASSCF calculations simulate f-f transitions and magnetic anisotropy. Binding free energies (ΔG ~−30 kcal/mol) are derived via thermodynamic integration .

Q. How do solvent polarity and counterion selection influence the formation of polymorphs in this compound-based coordination polymers?

  • Methodological Answer : Polar solvents (e.g., DMF) favor 1D chains via Jahn-Teller distortion, while nonpolar solvents (toluene) promote 2D networks. Nitrate vs. chloride counterions alter packing: nitrate supports π-π stacking (3.5 Å interplanar distance), whereas chloride induces halogen bonding. Phase purity is confirmed by PXRD and DSC .

Q. What mechanistic insights can be gained from studying this compound in atom transfer radical polymerization (ATRP)?

  • Methodological Answer : As a ligand, it stabilizes Cu(I)/Cu(II) redox couples, lowering activation energy for ATRP. Kinetic studies (e.g., SEC, GPC) show controlled polymerization (Đ < 1.2) of methyl acrylate. Chain-end fidelity is validated by ¹H NMR and MALDI-TOF .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported catalytic activity of this compound-Co(III) complexes for oxygen reduction reactions (ORR)?

  • Methodological Answer : Variations in TOF (10–100 s⁻¹) arise from differences in electrode pretreatment (e.g., glassy carbon vs. Pt) and electrolyte pH. Controlled experiments using RDE (rotating disk electrode) voltammetry at 1600 rpm and 0.1 M KOH standardize comparisons. XPS post-catalysis confirms Co oxidation state retention .

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